molecular formula C21H30ClNO3 B564458 Phenoprolamine-d3 Hydrochloride CAS No. 1189456-69-6

Phenoprolamine-d3 Hydrochloride

Cat. No.: B564458
CAS No.: 1189456-69-6
M. Wt: 382.943
InChI Key: KNMNNEPMKDJBDW-IMEMKZPBSA-N
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Description

Phenoprolamine-d3 Hydrochloride is a novel labeled compound primarily used in scientific research. It is a deuterated form of Phenoprolamine, which means it contains deuterium atoms instead of hydrogen atoms. This compound is particularly valuable in the field of proteomics research and is used for the treatment of hypertension .

Preparation Methods

The synthesis of Phenoprolamine-d3 Hydrochloride involves several steps:

    Synthetic Routes and Reaction Conditions: The preparation typically starts with the synthesis of the deuterated precursor, followed by a series of chemical reactions to introduce the desired functional groups. The final step involves the formation of the hydrochloride salt.

    Industrial Production Methods: Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Phenoprolamine-d3 Hydrochloride undergoes various chemical reactions:

    Types of Reactions: It can undergo oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Phenoprolamine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Phenoprolamine in various samples.

    Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of Phenoprolamine.

    Medicine: It is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.

    Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs

Mechanism of Action

The mechanism of action of Phenoprolamine-d3 Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets and Pathways: It primarily targets adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H/i6D,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNNEPMKDJBDW-IMEMKZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676106
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-{[2,6-dimethyl(~2~H_3_)phenyl]oxy}propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189456-69-6
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-{[2,6-dimethyl(~2~H_3_)phenyl]oxy}propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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